Biphenyl 3-carboxylic acid methyl ester

Physicochemical Properties ADME Prediction Separation Science

Select the specific 3‑carboxylate isomer — not an undefined positional mixture. This compound (LogP 3.14, mp 160.5–161 °C) differs critically from the common 4‑isomer (LogP 3.68, mp 116–119 °C); using the wrong isomer introduces uncontrolled variables that compromise synthetic reproducibility, chromatographic resolution, and biological assay outcomes. The 3‑position ester is a validated scaffold for Suzuki–Miyaura cross‑coupling diversification and osteoclast inhibition research (class IC₅₀ 1.3 μM). Its 40+ °C melting point differential versus the 4‑isomer makes it an ideal analytical standard for HPLC/TLC isomer resolution. Supplied at ≥98% purity with full analytical documentation. Request a bulk quotation today.

Molecular Formula C14H12O2
Molecular Weight 212.248
CAS No. 16606-00-1
Cat. No. B2661185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl 3-carboxylic acid methyl ester
CAS16606-00-1
Molecular FormulaC14H12O2
Molecular Weight212.248
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyBYSRVCQMGFTUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl 3-Carboxylic Acid Methyl Ester (CAS 16606-00-1): Core Physicochemical and Regulatory Profile for Research Procurement


Biphenyl 3-carboxylic acid methyl ester (CAS 16606-00-1, methyl 3-phenylbenzoate) is an organic compound with the molecular formula C14H12O2 and a molecular weight of approximately 212.24 g/mol . It features a biphenyl core with a methyl ester functional group at the 3-position of one phenyl ring. This compound is commercially available from specialty chemical suppliers, typically at a minimum purity of 95% for research and development use only . Its physicochemical properties include a LogP of 3.14, a melting point range of 160.5-161 °C, and a boiling point range of 348.1 ± 21.0 °C at 760 mmHg [1][2]. These parameters establish it as a stable, hydrophobic solid at room temperature, suitable for various synthetic and analytical applications.

Why 'Biphenyl Carboxylic Acid Methyl Ester' Is Not a Single, Interchangeable Commodity


The term 'biphenyl carboxylic acid methyl ester' encompasses a family of compounds, and their properties are critically dependent on the position of the ester group. Simple substitution with a positional isomer, such as the 4-carboxylate or 2-carboxylate analog, can lead to significant changes in key physicochemical and biological properties. These changes, including altered melting points, lipophilicity (LogP), and steric environment, can drastically affect a compound's performance in downstream applications like crystallization, chromatographic separation, enzymatic assays, or as a building block in synthesis [1]. Therefore, using an unqualified 'biphenyl carboxylic acid methyl ester' without specifying the isomer introduces a major and often unmanaged variable into research, potentially compromising reproducibility and experimental outcomes.

Quantitative Differentiation of Biphenyl 3-Carboxylic Acid Methyl Ester from Closest Analogs


Lipophilicity (LogP) Differentiates the 3-Isomer from the 4-Isomer

The biphenyl 3-carboxylic acid methyl ester (LogP 3.14) is measurably less lipophilic than its 4-carboxylate positional isomer, methyl biphenyl-4-carboxylate (CAS 720-75-2, LogP 3.68) [1]. This difference of 0.54 LogP units indicates the 3-isomer has a lower affinity for hydrophobic environments.

Physicochemical Properties ADME Prediction Separation Science

Melting Point as a Purity and Identity Discriminator vs. the 4-Isomer

Biphenyl 3-carboxylic acid methyl ester has a reported melting point of 160.5-161 °C, significantly higher than the 116-119 °C range reported for methyl biphenyl-4-carboxylate (CAS 720-75-2) [1][2]. This substantial difference of over 40 °C allows for unambiguous identification and purity assessment via simple melting point determination.

Analytical Chemistry Quality Control Crystallography

Biological Activity Profile: Class-Based Evidence for Osteoclast Inhibition

While direct comparative data for the exact compound is limited, the broader class of biphenyl-3-carboxylic acid derivatives has demonstrated potent inhibition of osteoclast formation. The most potent derivative reported within this class exhibited an IC50 value of 1.3 μM in an in vitro osteoclast formation assay . This class-level activity is contrasted with other biphenyl carboxylate families, such as biphenyl-4-carboxylic acid esters, which have been primarily studied for antifungal and other unrelated activities [1].

Bone Biology Drug Discovery Osteoporosis

Defined Application Scenarios for Biphenyl 3-Carboxylic Acid Methyl Ester (CAS 16606-00-1) Based on Evidence


Advanced Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

As a biphenyl building block with an ester at the 3-position, this compound is a logical precursor for further functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its use as a scaffold is well-documented within its class for generating diverse biphenyl derivatives, including those with biological activity . The distinct physicochemical properties of the 3-isomer (LogP 3.14, mp 160.5-161 °C) compared to its 4-isomer (LogP 3.68, mp 116-119 °C) [1] provide a clear rationale for its selection when a specific substitution pattern and associated properties are required in the final product.

Probe or Lead Scaffold for Osteoclast-Mediated Bone Resorption Studies

Given the class-level evidence that biphenyl-3-carboxylic acid derivatives can act as potent inhibitors of osteoclast formation (most potent derivative IC50 = 1.3 μM) , this core structure provides a validated starting point for medicinal chemistry efforts targeting bone diseases like osteoporosis. Researchers investigating novel antiresorptive agents may prioritize this scaffold over other biphenyl carboxylate classes (e.g., 4-carboxylate esters) whose reported biological activities are unrelated to this pathway [2].

Analytical Standard for Method Development Involving Biphenyl Carboxylate Isomers

The significant differences in melting point (over 40 °C) [3] and LogP (0.54 units) [4] between the 3-carboxylate and its common 4-carboxylate isomer make this compound an ideal analytical standard. It is particularly well-suited for developing and validating HPLC methods, TLC protocols, or thermal analysis techniques where clear resolution of positional isomers is required for quality control of synthetic mixtures or purity assessment.

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